Cas no 841-77-0 (1-(diphenylmethyl)piperazine)

1-(diphenylmethyl)piperazine structure
1-(diphenylmethyl)piperazine structure
Product Name:1-(diphenylmethyl)piperazine
CAS No:841-77-0
Molecular Formula:C17H20N2
Molecular Weight:252.354104042053
MDL:MFCD00038379
CID:40054
PubChem ID:70048

1-(diphenylmethyl)piperazine Properties

Names and Identifiers

    • 1-Benzhydrylpiperazine
    • Benzhydrylpiperazine
    • N-(Diphenylmethyl)piperazine
    • 1-(Diphenylmethyl)piperazine
    • 1-Benzhydryl-piperazine
    • N-Benzhydrylpiperazine
    • Diphenylmethylpiperazine
    • Norcyclizine
    • Normethylcyclizine
    • Piperazine, 1-(diphenylmethyl)-
    • 4-Benzhydrylpiperazine
    • benzhydryl piperazine
    • (diphenylmethyl)piperazine
    • 1-(diphenylmethyl) piperazine
    • NWVNXDKZIQLBNM-UHFFFAOYSA-N
    • CINNARIZINE IMPURITY A
    • benzhydrylpiperazin
    • 1-benzh
    • Cetirizine SM impurity 1 HCl
    • 1-(Diphenylmethyl)piperazine (ACI)
    • 4-(Diphenylmethyl)piperazine
    • NSC 35536
    • 1-(diphenylmethyl)-piperazin
    • Cinnarizine Imp. A (EP): 1-(Diphenylmethyl)piperazine
    • MFCD00038379
    • NCGC00245934-01
    • 841-77-0
    • Benzhydrylpiperazine 1-(Diphenylmethyl)piperazine
    • ChemDiv3_014411
    • UNII-NU6V5ZHD9P
    • Oprea1_339020
    • STK400345
    • 1-diphenylmethylpiperazine
    • CBDivE_013583
    • CS-W014092
    • B3760
    • Q-102268
    • AC-15867
    • Cinnarizine metabolite M1
    • 5-23-01-00231 (Beilstein Handbook Reference)
    • 4-(diphenylmethyl)piperazine
    • DTXSID80232968
    • AKOS000119081
    • EU-0066577
    • 1-Benzhydryl piperazine
    • N-diphenylmethylpiperazine
    • BRD-K14568538-001-08-9
    • diphenylmethyl piperazine
    • BRN 0222773
    • MLS001202210
    • mono-benzhydrylpiperazine
    • 1-(diphenyl methyl)piperazine
    • SCHEMBL219432
    • HMS2868I18
    • Q5279744
    • DTXCID10155459
    • NU6V5ZHD9P
    • AB01730
    • NSC-35536
    • 4-(diphenylmethyl)-piperazine
    • CHEMBL1490469
    • EINECS 212-667-7
    • 4-diphenylmethylpiperazine
    • F0268-2663
    • N-(Benzhydryl)piperazine
    • CBDivE_013587
    • DB-031833
    • SMR000565014
    • 1-benzhydrylpiperazin
    • NSC35536
    • 1-(Diphenylmethyl)piperazine; Cinnarizine Imp. A (EP); Cinnarizine Impurity A
    • IDI1_030209
    • NS00038453
    • EN300-19049
    • 1-(diphenylmethyl)-piperazine
    • N-(diphenylmethyl) -piperazine
    • HMS1513P01
    • GF-0119
    • BP-12848
    • 1-(Diphenylmethyl)piperazine, >=98.0% (NT)
    • Norcyclizine oxalate (1:2)
    • Z104472428
    • diphenylmethylpiperazin
    • MDL: MFCD00038379
    • InChIKey: NWVNXDKZIQLBNM-UHFFFAOYSA-N
    • Inchi: 1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2
    • SMILES: C1C=CC(C(N2CCNCC2)C2C=CC=CC=2)=CC=1
    • BRN: 0222773

Computed Properties

  • Exact Mass: 252.16300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 252.163
  • Heavy Atom Count: 19
  • Complexity: 230
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.8
  • Surface Charge: 0
  • Topological Polar Surface Area: 15.3

Experimental Properties

  • LogP: 2.94790
  • PSA: 15.27000
  • Refractive Index: 1.5794 (estimate)
  • Water Partition Coefficient: 0.45 g/L (20 ºC)
  • Boiling Point: 185°C/2mmHg(lit.)
  • Melting Point: 91.0 to 95.0 deg-C
  • Flash Point: 115 ºC
  • Color/Form: Powder
  • Solubility: Water solubility 0.45 g/l (20 º C)
  • Sensitiveness: Air Sensitive
  • Density: 1.0546 (rough estimate)

1-(diphenylmethyl)piperazine Security Information

1-(diphenylmethyl)piperazine Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(diphenylmethyl)piperazine Pricemore >>

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1PlusChem
1P003OI1-5g
1-Benzhydrylpiperazine
841-77-0 98% (GC)
5g
$33.00 2025-02-20
A2B Chem LLC
AB70921-1g
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841-77-0 97%
1g
$9.00 2024-04-19
Aaron
AR003OQD-5g
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$5.00 2025-01-22
abcr
AB179265-25 g
1-Benzhydrylpiperazine, 97%; .
841-77-0 97%
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€54.00 2023-05-07
Ambeed
A512169-25g
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841-77-0 98%
25g
$20.0 2025-02-27
Apollo Scientific
OR6872-50g
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£23.00 2025-02-20
AstaTech
46712-10/G
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841-77-0 95%
10g
$14 2023-09-17
Crysdot LLC
CD11048321-100g
1-Benzhydrylpiperazine
841-77-0 97%
100g
$77 2024-07-19
Enamine
EN300-19049-0.05g
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841-77-0 95.0%
0.05g
$19.0 2025-02-19
eNovation Chemicals LLC
D402370-500g
Benzhydrylpiperazine
841-77-0 97%
500g
$280 2022-10-10

1-(diphenylmethyl)piperazine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt; 4.5 h, rt
1.2 Solvents: Acetonitrile ;  16 h, 70 °C
Reference
Repurposing the Antihistamine Terfenadine for Antimicrobial Activity against Staphylococcus aureus
Perlmutter, Jessamyn I.; Forbes, Lauren T.; Krysan, Damian J.; Ebsworth-Mojica, Katherine; Colquhoun, Jennifer M.; et al, Journal of Medicinal Chemistry, 2014, 57(20), 8540-8562

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  45 min, 250 psi, 150 °C
Reference
Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols
Borukhova, Svetlana; Noel, Timothy; Hessel, Volker, ChemSusChem, 2016, 9(1), 67-74

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Cyclohexane ;  rt; 16 h, reflux
Reference
Palladium-catalyzed selective oxidative amination of olefins with Lewis basic amines
Jin, Yangbin; Jing, Yaru; Li, Chunsheng; Li, Meng; Wu, Wanqing ; et al, Nature Chemistry, 2022, 14(10), 1118-1125

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
Reference
Synthesis of Heterocyclic Nitrogen Derivatives
Wacht, Elisabeth, 1993, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Toluene ;  45 - 60 min, 60 - 70 °C; 8 - 10 h, 90 - 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Stereoselective synthesis of (Z)-1-benzhydryl-4-cinnamylpiperazines via the Wittig reaction
Shivprakash, S.; Reddy, G. Chandrasekara, Synthetic Communications, 2014, 44(5), 600-609

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
Reference
Tricyclic analogs of the antiallergic agent oxatomide: 1-[3-[4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-1-piperazinyl]propyl]-1,3-dihydro-2H-benzimidazol-2-one and the related 6,11-dihydrodibenzo[b,e]thiepin, 4,9-dihydrothieno[2,3-c]-2-benzothiepin, and 10,11-dihydrodibenzo[b,f]thiepin derivatives
Jilek, Jiri; Holubek, Jiri; Svatek, Emil; Metys, Jan; Frycova, Hana; et al, Collection of Czechoslovak Chemical Communications, 1988, 53(4), 870-83

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  15 min, rt
1.2 rt; 8 h, 80 °C
Reference
Regioselective Synthesis, Antibacterial, Molecular Docking and Fingerprint Applications of 1-Benzhydrylpiperazine Derivatized 1,4-Disubstituted 1,2,3-Triazoles
Govindaiah, Shivaraja; Sreenivasa, Swamy ; Ramakrishna, Ramesha Andagar; Rao, Tadimety Madhu Chakrapani; Nagabhushana, Hanumanthappa, ChemistrySelect, 2018, 3(28), 8111-8117

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium iodide Catalysts: Benzyltriethylammonium bromide Solvents: Tetrahydrofuran ;  8 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
A Novel Synthetic Approach to Diarylmethylpiperazine Drugs
Yu, Tian; Dong, Hongbo; Shi, Zheng; Cheng, Lijia; Guo, Xiaoheng; et al, Letters in Organic Chemistry, 2018, 15(6), 485-490

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 Solvents: Dimethylformamide ;  rt; 10 h, 80 °C
Reference
Synthesis and pharmacological evaluation of 1-benzhydryl piperazine derivatives
Thakran, Atul Kumar; Gupta, Sushil; Kumari, Shilpa; Mourya, Abhay Kumar; Alok, Shashi, International Journal of Pharmaceutical Sciences and Research, 2012, 3(1), 213-217

Synthetic Circuit 10

Reaction Conditions
Reference
Preparation of 1-benzhydrylpiperazine
, German Democratic Republic, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 rt; 12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
Reference
Synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives
Singh, Kuldeep; Shakya, Ashok K.; Alok, Shashi; Naik, Rajashri R.; Kumar, Arun, International Journal of Pharmaceutical Sciences and Research, 2022, 13(4), 1777-1784

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, reflux
Reference
Selective Naked-Eye Detection of Hg2+ through an Efficient Turn-On Photoinduced Electron Transfer Fluorescent Probe and Its Real Applications
Srivastava, Priyanka; Razi, Syed S.; Ali, Rashid; Gupta, Ramesh C.; Yadav, Suresh S.; et al, Analytical Chemistry (Washington, 2014, 86(17), 8693-8699

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  overnight, reflux
Reference
A simple blue fluorescent probe to detect Hg2+ in semiaqueous environment by intramolecular charge transfer mechanism
Srivastava, Priyanka; Ali, Rashid; Razi, Syed S.; Shahid, Mohammad; Patnaik, Satyakam; et al, Tetrahedron Letters, 2013, 54(28), 3688-3693

1-(diphenylmethyl)piperazine Raw materials

1-(diphenylmethyl)piperazine Preparation Products

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